(E)-2-phenyl-N-(1-pyrazol-1-ylpropan-2-yl)ethenesulfonamide

説明

特性

IUPAC Name |

(E)-2-phenyl-N-(1-pyrazol-1-ylpropan-2-yl)ethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2S/c1-13(12-17-10-5-9-15-17)16-20(18,19)11-8-14-6-3-2-4-7-14/h2-11,13,16H,12H2,1H3/b11-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VATZQWWZDPPNMT-DHZHZOJOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=CC=N1)NS(=O)(=O)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CN1C=CC=N1)NS(=O)(=O)/C=C/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(E)-2-phenyl-N-(1-pyrazol-1-ylpropan-2-yl)ethenesulfonamide is a sulfonamide derivative with potential therapeutic applications, particularly in oncology. This compound has garnered attention due to its structural features that may influence biological activity, including anticancer properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure

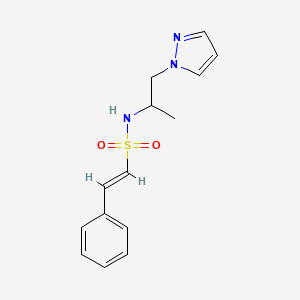

The compound's structure can be represented as follows:

This structure features a sulfonamide group attached to an ethene moiety, which is further substituted with a pyrazole and a phenyl group. These functional groups are significant for its biological interactions.

The biological activity of (E)-2-phenyl-N-(1-pyrazol-1-ylpropan-2-yl)ethenesulfonamide is primarily attributed to its ability to interfere with cellular processes involved in cancer proliferation and apoptosis. Key mechanisms include:

- Inhibition of Enzymatic Activity : The sulfonamide moiety may inhibit specific enzymes involved in cancer cell metabolism.

- Induction of Apoptosis : The compound has been shown to promote apoptosis in cancer cell lines, likely through the activation of caspases and modulation of mitochondrial pathways.

- Cell Cycle Arrest : Studies indicate that this compound can induce cell cycle arrest at various phases, particularly G1 and S phases.

Anticancer Efficacy

Research has demonstrated the anticancer potential of (E)-2-phenyl-N-(1-pyrazol-1-ylpropan-2-yl)ethenesulfonamide through various in vitro assays. Below is a summary table of its efficacy against different cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.5 | Apoptosis induction |

| HeLa (Cervical Cancer) | 12.3 | Cell cycle arrest |

| A549 (Lung Cancer) | 18.0 | Inhibition of metabolic enzymes |

| PC3 (Prostate Cancer) | 10.0 | Mitochondrial pathway modulation |

Case Studies

Several studies have explored the biological activity of this compound:

- Study on MCF-7 Cells : A study demonstrated that treatment with (E)-2-phenyl-N-(1-pyrazol-1-ylpropan-2-yl)ethenesulfonamide resulted in significant apoptosis in MCF-7 cells, with an observed increase in caspase activity and a decrease in Bcl-2 expression, indicating a shift towards pro-apoptotic signaling pathways.

- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth compared to control groups, suggesting systemic efficacy and potential for further development as an anticancer agent.

- Synergistic Effects : Research indicated that combining this compound with conventional chemotherapeutics enhanced overall efficacy, reducing the required doses of both agents while maintaining therapeutic effects.

類似化合物との比較

Key Observations :

- Synthetic Challenges : Low yields (26–36%) in 3d and 3e suggest steric or electronic hindrance during sulfonamide formation. Introducing the bulkier pyrazole group in the target compound may further reduce yields unless optimized conditions are employed.

- Spectroscopic Trends : The NH proton in 3d appears broad (δ 10.06), indicating hydrogen bonding, a feature likely enhanced in the pyrazole-containing target compound.

- Thermal Stability : The melting point of 3d (138–140°C) suggests moderate crystallinity, which could be altered by the pyrazole group’s planar geometry.

Pharmacological Analogs: NMDA Receptor Antagonists

and describe norcamphor-based NMDA receptor antagonists (e.g., 5a–f), which, while structurally distinct from the target compound, provide insight into toxicity profiles relevant to neurological applications:

Key Comparisons :

- Toxicity : Both 5a and memantine exhibit low cytotoxicity (IC50 >150 µM) at therapeutic serum levels (~1 µM), suggesting a wide safety margin. If the target compound acts as an NMDA antagonist, similar in vitro toxicity assays would be warranted.

- Structural Implications : The pyrazole group in the target compound may enhance selectivity or binding kinetics compared to the bicycloheptane or adamantane scaffolds, though this requires experimental validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。